
2-Hydroxy-4-methoxynaphthalene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-methoxynaphthalene-1-carbaldehyde is an organic compound with the molecular formula C12H10O3 It is a derivative of naphthalene, characterized by the presence of hydroxyl and methoxy groups on the naphthalene ring, along with an aldehyde functional group
Preparation Methods
The synthesis of 2-Hydroxy-4-methoxynaphthalene-1-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxy-1-naphthaldehyde and methanol.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as sulfuric acid, to facilitate the methoxylation process.
Purification: The product is then purified through recrystallization from ethanol to obtain pure this compound.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Hydroxy-4-methoxynaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Condensation: The compound can undergo condensation reactions with amines to form Schiff bases, which are useful in various applications.
Scientific Research Applications
2-Hydroxy-4-methoxynaphthalene-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and fluorescent probes.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-methoxynaphthalene-1-carbaldehyde involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
2-Hydroxy-4-methoxynaphthalene-1-carbaldehyde can be compared with other similar compounds, such as:
2-Hydroxy-1-naphthaldehyde: Lacks the methoxy group, which may affect its reactivity and applications.
2-Methoxynaphthalene-1-carbaldehyde: Lacks the hydroxyl group, which may influence its chemical behavior and biological activity.
4-Hydroxy-3-methoxynaphthalene-1-carbaldehyde: A positional isomer with different properties due to the location of functional groups.
The unique combination of hydroxyl, methoxy, and aldehyde groups in this compound makes it a versatile compound with diverse applications and significant research interest.
Properties
CAS No. |
75965-68-3 |
|---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-hydroxy-4-methoxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H10O3/c1-15-12-6-11(14)10(7-13)8-4-2-3-5-9(8)12/h2-7,14H,1H3 |
InChI Key |
JLBMPYAZDDFPSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=CC=CC=C21)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


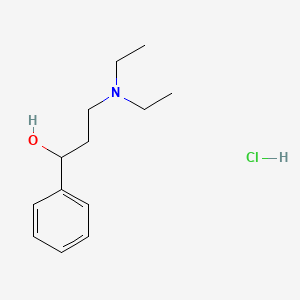
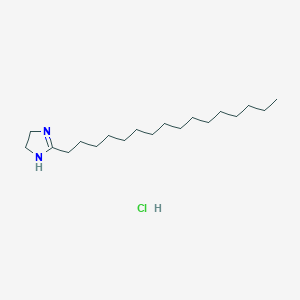
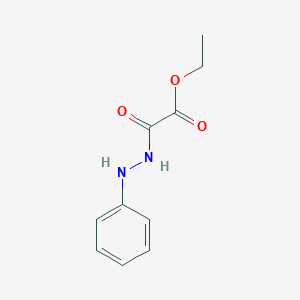


![1-(2-Chloroethyl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea](/img/structure/B13998168.png)
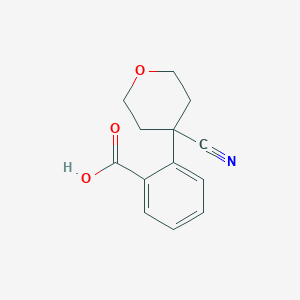


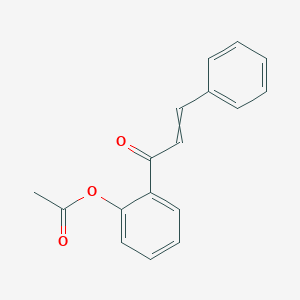

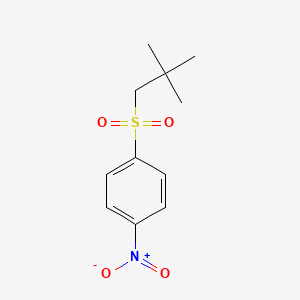
![4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B13998189.png)

